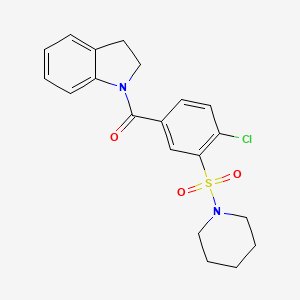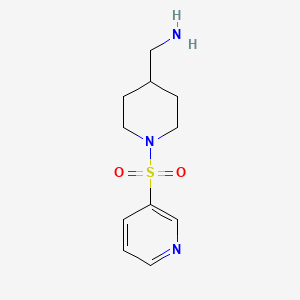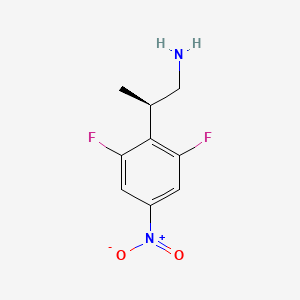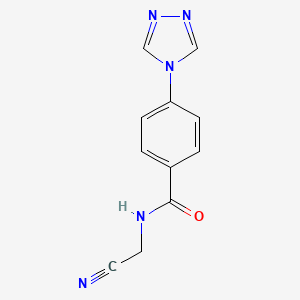
N-(Cyanomethyl)-4-(1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-4-(1,2,4-triazol-4-yl)benzamide is a chemical compound that features a benzamide group attached to a triazole ring and a cyanomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-(1,2,4-triazol-4-yl)benzoic acid with cyanomethylating agents under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-(Cyanomethyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, N-(Cyanomethyl)-4-(1,2,4-triazol-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound may be used to study enzyme interactions and binding affinities due to its triazole ring, which is known to interact with various biological targets.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(Cyanomethyl)-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyanomethyl group may also play a role in modulating the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
- N-(Cyanomethyl)-4-(1,2,3-triazol-4-yl)benzamide
- N-(Cyanomethyl)-4-(1,2,4-triazol-3-yl)benzamide
- N-(Cyanomethyl)-4-(1,2,4-triazol-5-yl)benzamide
Uniqueness
N-(Cyanomethyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the specific positioning of the triazole ring and the cyanomethyl group. This configuration can lead to distinct chemical and biological properties compared to its analogs. The specific interactions and reactivity patterns of this compound make it a valuable subject for further research and application development.
属性
IUPAC Name |
N-(cyanomethyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-5-6-13-11(17)9-1-3-10(4-2-9)16-7-14-15-8-16/h1-4,7-8H,6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCKNWCXAHPKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC#N)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2983499.png)

![1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2983502.png)
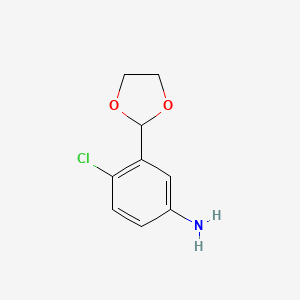
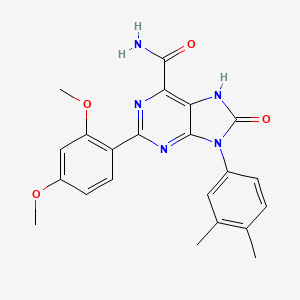

![Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride](/img/structure/B2983510.png)
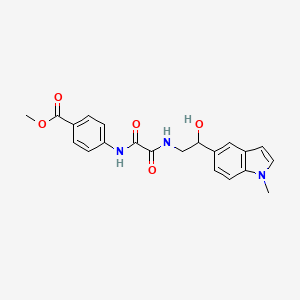
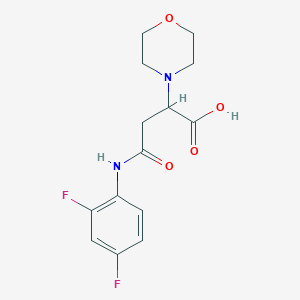
![5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2983513.png)
